

nickel carbonate as a precursor for nickel catalysts

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Compound of Interest

Compound Name: Nickel carbonate

Cat. No.: B3432777

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An overview of the use of **nickel carbonate** as a versatile precursor for the synthesis of robust and highly active nickel catalysts is provided in these application notes. Nickel catalysts are essential in a variety of industrial chemical processes, such as hydrogenation, methanation, and desulfurization. The physical and chemical characteristics of the final catalyst are greatly influenced by the precursor and synthesis technique, which in turn affects its performance. Basic **nickel carbonate** is a desirable precursor material because it can be used to create nickel oxide with features that are advantageous for catalysis through a simple calcination process.

This document offers in-depth experimental procedures for the synthesis of nickel catalysts starting from **nickel carbonate**. It also includes tabulated quantitative data from several studies to enable easy comparison of catalyst performance under various conditions. Additionally, workflows and logical diagrams are provided to visually represent the synthesis processes and the variables that affect the catalyst's activity. This information is intended for researchers, scientists, and professionals in the field of drug development to aid in the creation of customized nickel catalysts for particular applications.

Application Notes

Nickel carbonate, particularly basic **nickel carbonate** ($\text{NiCO}_3 \cdot 2\text{Ni}(\text{OH})_2 \cdot 4\text{H}_2\text{O}$), serves as a crucial intermediate for producing nickel catalysts.[1][2][3] The typical route involves the thermal decomposition (calcination) of **nickel carbonate** to yield nickel(II) oxide (NiO).[3] This oxide can be used directly as a catalyst or as a catalyst support, but it is more commonly

reduced to finely divided metallic nickel, which exhibits high catalytic activity.[4] The properties of the NiO, and consequently the final nickel catalyst, are highly dependent on the nature of the **nickel carbonate** precursor.[3] Catalysts derived from basic **nickel carbonate** are often found to be the most effective for catalytic purposes.[3]

The applications of catalysts derived from **nickel carbonate** are diverse, including:

- Hydrogenation: Used in the hydrogenation of unsaturated fatty acids and their esters.[4]
- Desulfurization: Employed for the removal of sulfur compounds from petroleum distillates.[5]
- Methane Reforming: Catalyzes the dry reforming of methane for syngas production.[6]
- CO Methanation: Used in the conversion of carbon monoxide to methane.[7][8]
- Carbon Nanotube (CNT) Production: Serves as a catalyst for the growth of CNTs.[9]
- Electrocatalysis: Amorphous **nickel carbonate** itself can act as a catalyst for the urea oxidation reaction (UOR).[2]

Catalyst Performance Data

The choice of precursor and preparation method significantly impacts the final catalyst's physical properties and performance. The following tables summarize key performance indicators for nickel catalysts derived from various nickel precursors, including those conceptually similar to a **nickel carbonate** route (i.e., involving a nickel salt precipitated and then decomposed).

Table 1: Performance of Ni-Al₂O₃ Catalysts in CO Methanation with Different Precursors

Nickel Precursor	Ni Grain Size (nm)	CO Conversion (%)	CH ₄ Selectivity (%)	CH ₄ Yield (%)	Reference
Ni(NO ₃) ₂ ·6H ₂ O	6.80	78.8	87.9	69.8	[7][8]
NiCl ₂ ·6H ₂ O	-	< 78.8	< 87.9	< 69.8	[7][8]
Ni(CH ₃ COO) ₂ ·4H ₂ O	-	~78.8	< 87.9	~69.8	[7][8]

Data from a study comparing different nickel salt precursors prepared by a mechanochemical method, which shows the influence of the anion on catalytic performance.

Table 2: Physical Properties of Spent Ni-Al₂O₃ Catalysts after CO Methanation

Precursor for Catalyst	Initial Specific Surface Area (m ² /g)	Final Specific Surface Area (m ² /g)	Rate of Decrease (%)	Reference
Ni(NO ₃) ₂ ·6H ₂ O	300.8	226.9	24.57	[7][8]
Ni(CH ₃ COO) ₂ ·4H ₂ O	303.4	208.8	31.18	[7][8]

The decrease in surface area is attributed to carbon deposition, indicating that the catalyst from the nitrate precursor (Ni-NO) shows higher resistance to deactivation.[7][8]

Table 3: Electrocatalytic Performance of Amorphous **Nickel Carbonate** in Urea Oxidation Reaction (UOR)

Catalyst	Current Density @ 1.6 V vs. RHE (mA·cm ⁻²)	Tafel Slope (mV·dec ⁻¹)	Reference
Amorphous Nickel Carbonate	117.69	40.7	[2]

This table shows that **nickel carbonate** itself, in its amorphous form, can be an active electrocatalyst.^[2]

Experimental Protocols

Detailed methodologies for the synthesis of nickel catalysts using **nickel carbonate** as a precursor are provided below.

Protocol 1: Synthesis of Highly Active Basic Nickel Carbonate

This protocol is adapted from a method designed to produce a highly active catalyst precursor for desulfurization.^[5]

Materials:

- Nickel sulfate (NiSO_4) solution
- Sodium carbonate (Na_2CO_3)
- Deionized water

Procedure:

- Prepare a boiling solution of nickel sulfate in a reaction vessel equipped with an agitator.
- Rapidly add a solution of sodium carbonate to the boiling nickel sulfate solution with vigorous agitation. Continue addition until 100% to 101% of the stoichiometric amount has been added.
- Throughout the addition, maintain the reaction mixture at a pH below 9.0.
- After precipitation is complete, rapidly filter the resulting precipitate of basic **nickel carbonate**.
- Dry the precipitate quickly by heating in a forced circulation of a non-reacting gas (e.g., nitrogen). The temperature should be maintained below $\sim 96^\circ\text{C}$ (205°F) at a pressure below

~640 mm Hg.[5] Optimal conditions are often between 65-93°C (150-200°F) at correspondingly reduced pressures.[5]

Protocol 2: Preparation of Finely-Divided Nickel Catalyst via Calcination-Reduction

This protocol describes the general method to convert the **nickel carbonate** precursor into a metallic nickel catalyst.[4]

Materials:

- Dried basic **nickel carbonate** (from Protocol 1)
- Tube furnace
- Hydrogen (H₂) gas supply
- Inert gas (Nitrogen, N₂ or Argon, Ar) supply

Procedure:

- Calcination: Place the dried basic **nickel carbonate** precipitate in a ceramic boat and load it into a tube furnace.
- Heat the sample under a flow of inert gas or air to the desired calcination temperature (e.g., 300-400°C) to convert the **nickel carbonate** into nickel oxide (NiO).[3] The exact temperature can influence the properties of the resulting oxide.[3]
- Hold at the calcination temperature until the conversion is complete, indicated by the cessation of gas (CO₂) evolution.
- Reduction: Cool the furnace or transfer the NiO to a different reduction furnace.
- Heat the NiO under a flow of hydrogen gas. The reduction temperature typically ranges from 300°C to 500°C.
- Maintain the temperature and hydrogen flow until the reduction to finely-divided metallic nickel is complete.

- Cool the catalyst to room temperature under a continued flow of hydrogen or an inert gas to prevent re-oxidation and passivate the surface, especially if the resulting nickel is pyrophoric.
[4]

Protocol 3: Synthesis of Ni/CaCO₃ Catalyst by Wet Impregnation

This protocol details the preparation of a supported nickel catalyst, which can be used for applications like CNT production.[9]

Materials:

- Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (as the nickel source)
- Calcium carbonate (CaCO₃) powder (as the support)
- Deionized water
- Stirring hotplate
- Drying oven
- Furnace

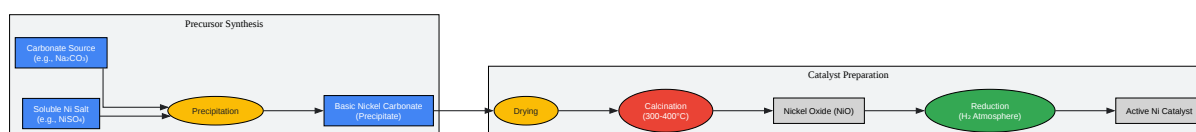
Procedure:

- Dissolve a calculated amount of nickel nitrate hexahydrate in deionized water to achieve the desired nickel loading on the support.
- Add the calcium carbonate support material to the nickel nitrate solution.
- Stir the mixture vigorously at a controlled speed and temperature for a specified time to ensure uniform impregnation.
- Dry the resulting slurry in an oven at a specific temperature and time to remove the water.
- Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., above 850°C) to decompose the nickel nitrate into nickel oxide supported on CaCO₃. [9]

- The resulting NiO/CaCO_3 can then be used directly or subjected to a reduction step as described in Protocol 2 to obtain Ni/CaCO_3 .

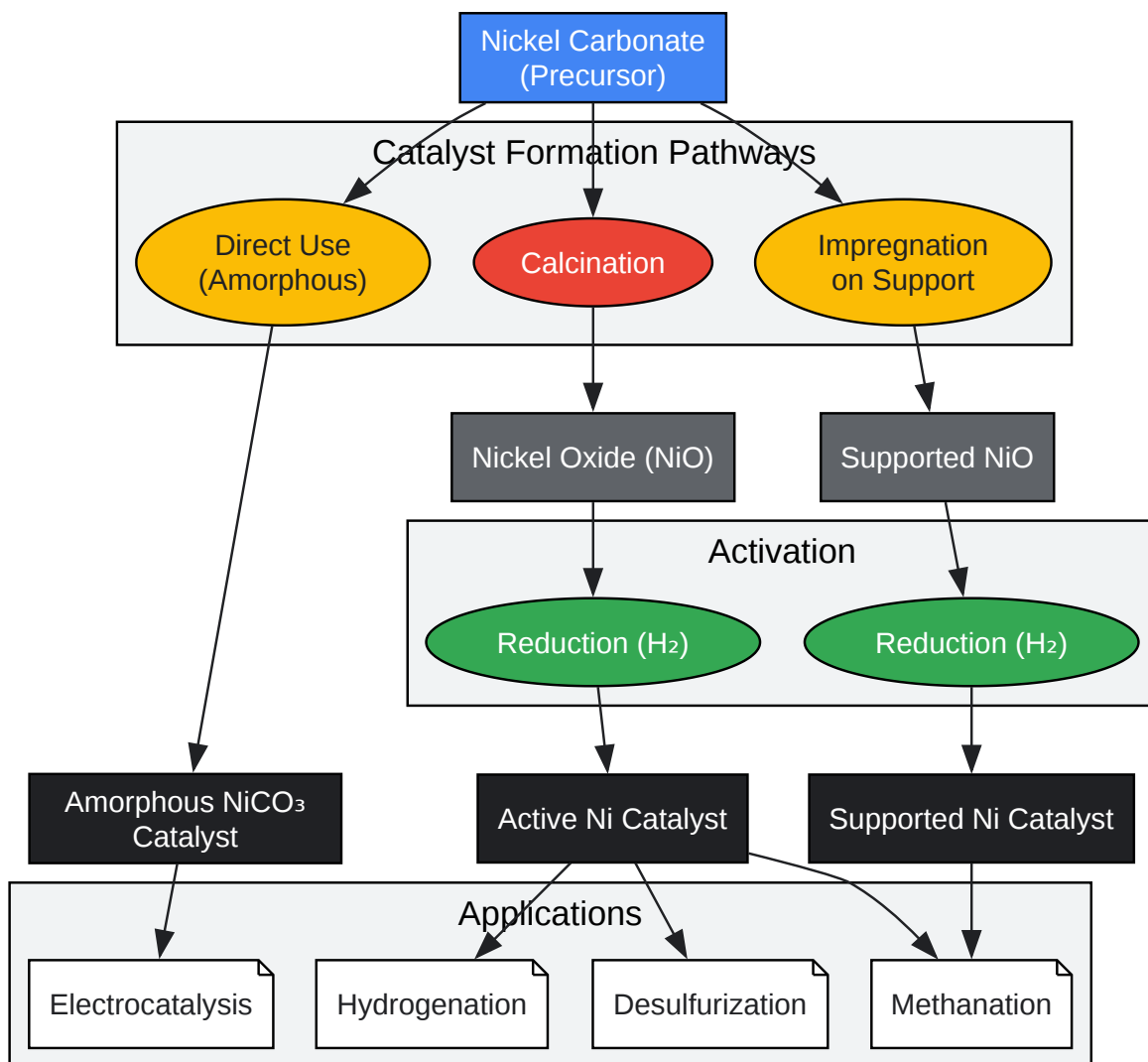
Visualizations

The following diagrams illustrate the workflows and relationships involved in using **nickel carbonate** as a catalyst precursor.



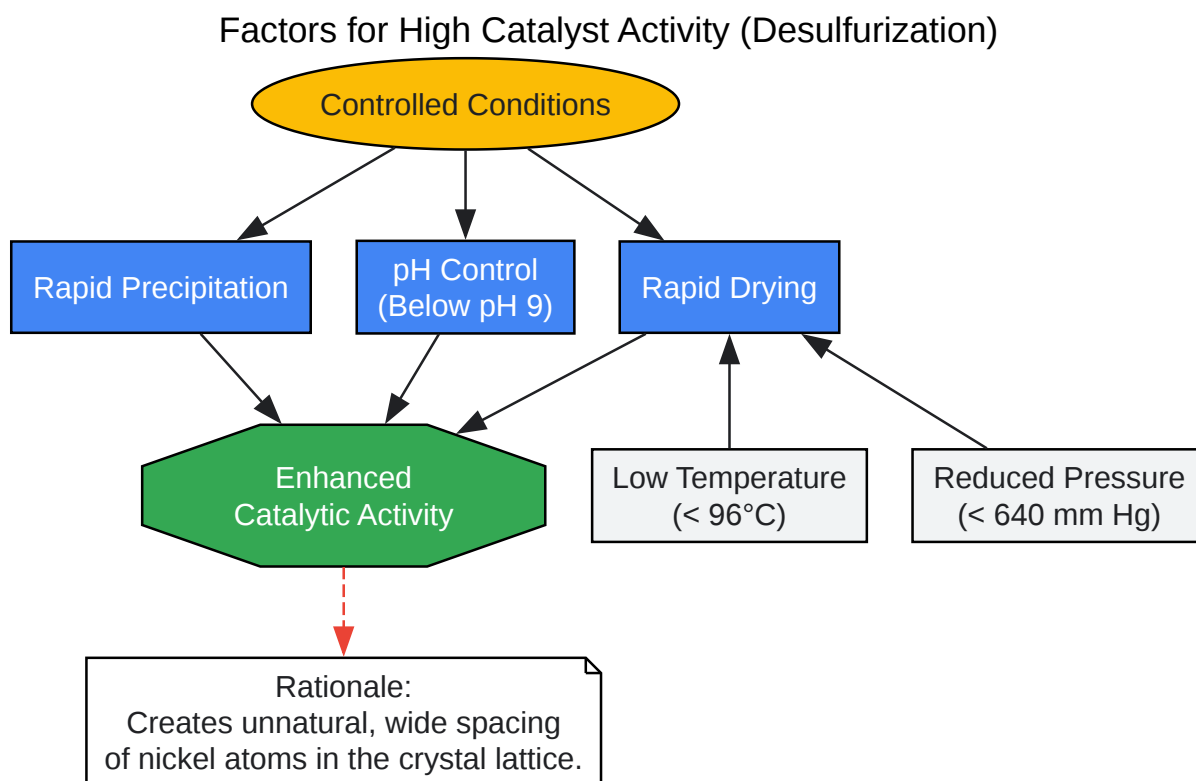
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Caption: General workflow for preparing an active nickel catalyst from a soluble nickel salt precursor.



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Caption: Logical relationships between **nickel carbonate** precursor, synthesis pathways, and final catalyst applications.



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Caption: Key experimental factors influencing the activity of nickel catalysts derived from precipitated **nickel carbonate**.

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